methyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Methyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a 3-chloro-4-methoxyphenyl group at the 1-position and a methyl ester at the 3-carboxylate position. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which synergistically modulate its electronic properties and biological interactions.
Properties
IUPAC Name |
methyl 2-amino-1-(3-chloro-4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3/c1-26-14-8-7-10(9-11(14)20)24-17(21)15(19(25)27-2)16-18(24)23-13-6-4-3-5-12(13)22-16/h3-9H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWMVEYTSUQJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of pyrroloquinoxaline derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparisons
| Compound Name | Substituent (Position) | Molecular Formula | Key Features | Biological Activity | Reference |
|---|---|---|---|---|---|
| Methyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | 3-Cl, 4-OCH₃ (phenyl) | C₁₉H₁₅ClN₄O₃ | Dual electron effects (Cl⁻ and OCH₃) | Hypothesized anticancer, antimicrobial | — |
| Methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | 2-Cl (phenyl) | C₁₈H₁₃ClN₄O₂ | Steric hindrance from ortho-Cl | Antimicrobial, anticancer (52–95% yields in synthesis) | |
| Methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | 3,4-diCl (phenyl) | C₁₈H₁₂Cl₂N₄O₂ | Enhanced lipophilicity and binding affinity | Potent anticancer activity | |
| Methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | 3,5-diCl (phenyl) | C₁₈H₁₂Cl₂N₄O₂ | Symmetric Cl substitution; improved stability | Kinase inhibition, apoptosis modulation | |
| Ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | 3,4-diOCH₃ (phenyl) | C₂₁H₂₀N₄O₄ | Increased solubility due to polar OCH₃ groups | Neuroprotective potential | |
| Methyl 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | 3-OH (phenyl) | C₁₈H₁₄N₄O₃ | Hydrogen-bonding capability | Anti-inflammatory, anticancer |
Physicochemical Properties
- Lipophilicity: Dichlorophenyl > Monochlorophenyl > Methoxyphenyl (Cl groups increase logP) .
- Solubility : Methoxy and hydroxyl substituents enhance aqueous solubility (e.g., 3-OCH₃, 3-OH) .
- Stability : Symmetric substitutions (e.g., 3,5-diCl) improve thermal and oxidative stability .
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